methyl 4-methyl-1H-indole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methyl-1H-indole-5-carboxylate can be synthesized through the esterification of indole-5-carboxylic acid. This process typically involves the reaction of indole-5-carboxylic acid with methanol in the presence of an acid catalyst . Another method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using phase-transfer catalysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl 4-methyl-1H-indole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-methyl-1H-indole-5-carboxylate involves its interaction with various molecular targets. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological pathways. For instance, it can inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
- Methyl indole-5-carboxylate
- Methyl indole-4-carboxylate
- Ethyl 3-(2-isonicotinoylhydrazono)methyl-5-methyl-1H-indole-2-carboxylate
Comparison: Methyl 4-methyl-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to methyl indole-5-carboxylate, it has an additional methyl group that can enhance its lipophilicity and potentially its ability to cross cell membranes .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 4-methyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-7-8-5-6-12-10(8)4-3-9(7)11(13)14-2/h3-6,12H,1-2H3 |
InChI Key |
KTKSHXJDIOBIKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.